
C20 sphingosine
Overview
Description
Sphingosine (d201): is a long-chain amino alcohol that is a derivative of sphingosine, specifically with a 20-carbon chain. It is a crucial component of sphingolipids, which are essential constituents of cell membranes. Sphingosine (d20:1) plays a significant role in various cellular processes, including cell signaling, proliferation, and apoptosis.
Mechanism of Action
Target of Action
C20 Sphingosine, also known as Sphingosine (d20:1), Icosasphingosine, Icosasphing-4-enine, or Eicosasphingosine, is a long-chain base (LCB) that primarily targets the synaptic membrane glycosphingolipids of the mammalian brain . It is involved in the processes of cell signaling through interactions with membrane proteins, many of which are receptors .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets, leading to changes in the structure and function of the synaptic membrane. The sphingosine residues of bovine brain gangliosides show an increase in C20-sphingosine corresponding with an increase in sialic acid . This interaction affects the micellar size, with increases in sialic acid content decreasing micellar size .
Biochemical Pathways
This compound is involved in a variety of intricate metabolic pathways. The phosphorylation of sphingosine by sphingosine kinases (SphK1 & SphK2) produces S1P . Alternatively, sphingosine can be transported to the ER, where it is re-used for the formation of ceramide, by CerS, and the subsequent production of complex sphingolipids .
Pharmacokinetics
It is known that this compound is present quite exclusively in the brain , suggesting that it may have unique pharmacokinetic properties in this organ.
Result of Action
The result of this compound’s action is primarily seen in its effects on the structure and function of the synaptic membrane. The sphingosine residues of bovine brain gangliosides show an increase in C20-sphingosine corresponding with an increase in sialic acid . This leads to changes in the aggregation properties of gangliosides, which may prevent their segregation during membrane assembly and promote a uniform membrane matrix with minimum maintenance energy .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the percentage of C20-sphingosine containing gangliosides increases steadily with differentiation and age throughout life . This suggests that the action, efficacy, and stability of this compound may be influenced by factors such as the age and differentiation state of the organism.
Biochemical Analysis
Biochemical Properties
C20 Sphingosine participates in intricate metabolic pathways and interacts with various enzymes, proteins, and other biomolecules . For instance, it is involved in the formation of gangliosides, the major synaptic membrane glycosphingolipids of the mammalian brain . The sphingosine residues of bovine brain gangliosides show an increase in this compound corresponding with an increase in sialic acid .
Cellular Effects
This compound influences various types of cells and cellular processes . It plays an integral role in small- and large-scale body functions, including participation in membrane domains and signaling, cell proliferation, death, migration, invasiveness, inflammation, and central nervous system development .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It is involved in the aggregation of gangliosides, which may prevent their segregation during membrane assembly and promote a uniform membrane matrix with minimum maintenance energy . The sphingosine residues of bovine brain gangliosides show an increase in this compound corresponding with an increase in sialic acid .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . For instance, the sphingosine residues of bovine brain gangliosides show an increase in this compound corresponding with an increase in sialic acid .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It is a key component in the biosynthesis and catabolism of sphingolipids, playing an integral role in small- and large-scale body functions .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is located in multiple intracellular organelles, including the plasma membrane, intracellular vesicles and associated organelles (Golgi membranes, endosomes, etc.), mitochondria and even the nucleus .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . It is located in multiple intracellular organelles, including the plasma membrane, intracellular vesicles and associated organelles (Golgi membranes, endosomes, etc.), mitochondria and even the nucleus . The specific effects on its activity or function depend on its localization within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sphingosine (d20:1) can be synthesized through a multi-step process starting from palmitoyl CoA and serine. The initial step involves the condensation of these two compounds to form dihydrosphingosine. This intermediate is then reduced by NADPH to yield dihydrosphingosine (sphinganine). The next step involves acylation to form dihydroceramide, which is subsequently oxidized by FAD to produce ceramide. Finally, sphingosine (d20:1) is formed through the degradation of sphingolipids in the lysosome .
Industrial Production Methods: Industrial production of sphingosine (d20:1) typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time to ensure the highest quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sphingosine (d20:1) undergoes various chemical reactions, including:
Oxidation: Sphingosine can be oxidized to form sphingosine-1-phosphate, a bioactive lipid involved in numerous cellular processes.
Phosphorylation: Sphingosine can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate.
Acylation: Sphingosine can be acylated to form ceramide, another important sphingolipid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Phosphorylation: Sphingosine kinases in the presence of ATP.
Acylation: Fatty acyl-CoA in the presence of acyltransferases.
Major Products:
Sphingosine-1-phosphate: Formed through phosphorylation.
Ceramide: Formed through acylation.
Various oxidized derivatives: Formed through oxidation reactions.
Scientific Research Applications
Neurobiology
Neurodegenerative Effects
Research indicates that elevated levels of C20 sphingosine can have detrimental effects on neural tissues. Studies have shown that mutations affecting serine palmitoyltransferase (SPT), which is responsible for synthesizing sphingolipids, lead to increased C20 LCBs. This elevation results in neurodegenerative effects, including axon degeneration and impaired protein homeostasis in the brain and retina . The pathological roles of this compound are particularly significant in understanding diseases such as Alzheimer's and other neurodegenerative disorders.
Lipid Profiling in Neural Tissues
this compound is frequently analyzed using advanced lipidomic techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS). These methods allow for detailed profiling of sphingolipids in mammalian nervous tissues and neuronal cell cultures, providing insights into their physiological functions and potential roles in neuroprotection or neurotoxicity .
Cancer Research
Role in Tumorigenesis
this compound is implicated in cancer biology, particularly regarding its relationship with ceramide metabolism. Long-chain ceramides, including those derived from this compound, exhibit tumor-suppressive properties. Conversely, sphingosine-1-phosphate (S1P), produced from sphingosine, promotes cell proliferation and tumor growth . This duality emphasizes the importance of this compound in cancer treatment strategies, where modulation of its levels could influence tumor behavior.
Targeting Sphingolipid Metabolism
Recent studies have focused on targeting sphingolipid metabolism as a therapeutic approach in cancer. By manipulating the balance between ceramide and S1P levels, researchers aim to enhance the efficacy of traditional cancer therapies. Understanding the specific roles of this compound in this context could lead to novel treatment modalities that exploit its unique properties .
Lipidomics
Mass Spectrometry Applications
this compound is a key subject in lipidomic studies aimed at understanding the complexity of lipid metabolism. Advanced mass spectrometry techniques have been employed to analyze the distribution and concentration of this compound within various biological samples. These analyses help elucidate its role in cellular signaling pathways and metabolic processes .
Application Area | Key Findings | Techniques Used |
---|---|---|
Neurobiology | Elevated this compound leads to neurodegeneration | LC-MS/MS |
Cancer Research | Modulation of C20 levels influences tumor behavior | Sphingolipidomic profiling |
Lipidomics | Detailed lipid profiling reveals metabolic pathways | Mass spectrometry |
Case Studies
Case Study 1: Neurodegeneration
A study investigating the effects of increased C20 LCBs due to SPT mutations found significant neurodegenerative changes in mice models. The findings highlighted the importance of maintaining balanced levels of long-chain sphingolipids for neuronal health .
Case Study 2: Cancer Therapy
In another study focused on hepatocellular carcinoma, researchers observed that altering ceramide levels could sensitize tumors to chemotherapy. The role of this compound as a precursor for ceramide synthesis was pivotal in these findings, suggesting therapeutic potential through targeted manipulation of its metabolic pathways .
Comparison with Similar Compounds
Sphingosine (d181): An 18-carbon chain variant of sphingosine, commonly found in mammalian cells.
Ceramide: A sphingolipid formed from sphingosine through acylation, involved in cell signaling and apoptosis.
Uniqueness: Sphingosine (d20:1) is unique due to its longer 20-carbon chain, which may influence its interaction with cellular membranes and receptors. This structural difference can affect its biological activity and its role in cellular processes compared to other sphingosine variants .
Biological Activity
C20 sphingosine, a long-chain base (LCB) of sphingolipids, has garnered significant attention in recent years due to its complex biological activities and implications in various health conditions. This article delves into the biological activity of this compound, highlighting its role in neurodegeneration, cardiovascular health, and its biosynthetic pathways.
Overview of Sphingolipids
Sphingolipids are essential components of cellular membranes and play critical roles in cell signaling and regulation. They consist of a sphingoid base (like sphingosine) linked to a fatty acid, forming ceramides, which further contribute to more complex structures such as sphingomyelin and glycosphingolipids. While C18 sphingosine is the most prevalent form, this compound has been identified as a significant but less common variant with distinct biological functions.
Neurodegenerative Effects
Research indicates that elevated levels of this compound can lead to neurodegenerative effects. A study demonstrated that mutations affecting serine palmitoyltransferase (SPT), the enzyme responsible for synthesizing sphingolipids, resulted in increased production of C20 LCBs. This elevation was associated with detrimental effects on protein homeostasis and axon degeneration in the brain .
- Key Findings:
- Increased C20 LCB levels were observed in mutant mouse models, leading to aberrant membrane structures and accumulation of ubiquitinated proteins.
- The study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to profile sphingolipids, revealing a 2- to 3-fold increase in this compound levels in affected tissues .
Cardiovascular Health
This compound also plays a role in cardiovascular health. A longitudinal study involving patients undergoing coronary angiography found that plasma levels of this compound were predictive of cardiovascular events independent of traditional risk factors. Specifically, higher levels of C20 sphingolipids were correlated with an increased risk of adverse cardiovascular outcomes .
- Study Details:
Biosynthesis and Metabolism
The biosynthesis of this compound involves complex enzymatic pathways. SPT catalyzes the condensation of palmitoyl-CoA and L-serine to produce various sphingoid bases, including both C18 and C20 forms. The presence of specific SPT subunits can influence the chain length of the resulting sphingolipids .
Table: Comparison of SPT Subunit Compositions
SPT Subunit Composition | Fatty Acyl CoA Utilized | Sphingoid Base Produced | Tissue Distribution |
---|---|---|---|
SPTLC1/2 | Palmitoyl-CoA | C18 sphingolipids | Ubiquitous |
SPTLC1/3/SPTssb | Myristoyl-CoA | C16/C20 sphingoid bases | CNS |
SPTLC1/3/SPTssa | Stearoyl-CoA | C18/C20 sphingoid bases | CNS |
Case Studies and Research Findings
- Neurodegeneration Case Study : A mutation in Sptssb led to increased production of C20 LCBs, resulting in neurodegenerative changes characterized by axon degeneration and impaired protein homeostasis .
- Cardiovascular Predictive Study : Elevated plasma levels of C20 sphingolipids were shown to independently predict cardiovascular events over an eight-year follow-up period, emphasizing their potential as biomarkers for cardiovascular disease risk assessment .
Properties
IUPAC Name |
(E,2S,3R)-2-aminoicos-4-ene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h16-17,19-20,22-23H,2-15,18,21H2,1H3/b17-16+/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJSZHKGNMXZJN-YIVRLKKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316960 | |
Record name | C20-Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6918-49-6 | |
Record name | C20-Sphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6918-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C20-Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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